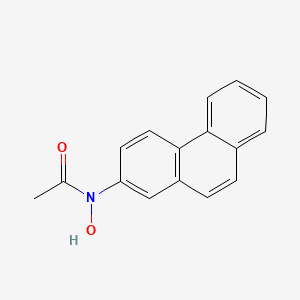

N-Hydroxy-2-acetylaminophenanthrene

Description

Structure

3D Structure

Properties

CAS No. |

2438-51-9 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

N-hydroxy-N-phenanthren-2-ylacetamide |

InChI |

InChI=1S/C16H13NO2/c1-11(18)17(19)14-8-9-16-13(10-14)7-6-12-4-2-3-5-15(12)16/h2-10,19H,1H3 |

InChI Key |

WRPWMYJHLMNVFA-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)O |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)O |

Other CAS No. |

2438-51-9 |

Synonyms |

N-hydroxy-2-acetamidophenanthrene N-hydroxy-2-acetylaminophenanthrene |

Origin of Product |

United States |

Biotransformation and Metabolic Activation Pathways of N Hydroxy 2 Acetylaminophenanthrene

Initial N-Oxidation Reactions of Precursor Arylamines

The initial and pivotal step in the metabolic activation of arylamine compounds, such as 2-acetylaminophenanthrene, is N-oxidation. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, leading to the formation of N-hydroxy arylamides. researchgate.net This N-hydroxylation is a necessary prerequisite for the subsequent generation of more reactive metabolites. imrpress.com The resulting N-hydroxy-2-acetylaminophenanthrene is a proximate carcinogen, meaning it requires further metabolic activation to become an ultimate carcinogen.

O-Esterification Pathways of this compound

Following N-oxidation, this compound undergoes further metabolic activation through O-esterification. This process involves the conjugation of the hydroxylamino group with various endogenous substrates, leading to the formation of highly reactive esters. These esters are unstable and can spontaneously break down to form highly electrophilic species.

Sulfation-Mediated Bioactivation

Sulfation is a major pathway in the bioactivation of N-hydroxy arylamides. In this reaction, cytosolic sulfotransferases (SULTs) catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylamino group of this compound. This results in the formation of an unstable N-sulfonyloxy ester.

Research has shown that the sulfation of N-hydroxy-2-acetylaminofluorene, a related and well-studied compound, is a critical step in its carcinogenic activity. nih.gov Studies using sulfotransferase inhibitors, such as pentachlorophenol (B1679276) (PCP), have demonstrated a significant reduction in the tumorigenicity of N-hydroxy-2-acetylaminofluorene, highlighting the importance of this pathway. nih.gov The resulting N-sulfonyloxy ester readily undergoes heterolytic cleavage of the N-O bond to generate a highly reactive aryl nitrenium ion.

The activity of sulfotransferases towards N-hydroxy-2-acetylaminofluorene can vary depending on the physiological state of the cell. For instance, in regenerating rat liver, the sulfation activity towards N-hydroxy-2-acetylaminofluorene was found to decrease significantly during the G1, S, and M phases of the cell cycle, returning to normal levels in the G0 phase. nih.gov

Table 1: Enzyme Activity in Rat Liver Cytosol During Different Cell Cycle Phases

| Enzyme | G1 Phase | S Phase | M Phase | G0 Phase |

|---|---|---|---|---|

| N-hydroxy-2-acetylaminofluorene Sulfation | Decreased by 80% | Maintained low | Maintained low | Restored |

| 4-Nitrophenol Sulfation | No change | No change | No change | No change |

| Lactate Dehydrogenase | No significant change | Increased by up to 80% | Increased by up to 80% | Normal |

| Glucose-6-phosphate Dehydrogenase | No significant change | Increased by up to 60% | Increased by up to 60% | Normal |

| Glutathione-S-transferase | No change | No change | No change | No change |

| Glutamate-pyruvate Transaminase | No change | No change | No change | No change |

O-Acetylation-Mediated Bioactivation

O-acetylation is another significant pathway for the metabolic activation of this compound. This reaction is catalyzed by N,O-acyltransferases (NATs), which transfer an acetyl group from acetyl-CoA to the hydroxylamino group. nih.gov This process can also occur via an intramolecular N,O-acyltransfer. The resulting N-acetoxy-2-acetylaminophenanthrene is a highly reactive ester.

Studies with the related compound N-hydroxy-2-acetylaminofluorene have shown that N,O-acyltransferase-mediated activation leads to the formation of DNA adducts. nih.gov The reactivity of the resulting N-acetoxyarylamine can be influenced by substituents on the aromatic rings. nih.gov In hamster colon, two isozymes of N-acetyltransferase, NAT1 and NAT2, have been identified to catalyze the O-acetylation of N-hydroxy-2-acetylaminofluorene. nih.gov While both enzymes can activate the compound, their kinetic properties differ. nih.gov

Table 2: Kinetic Constants for NAT1 and NAT2 in Hamster Colon

| Enzyme | Apparent Km | Apparent Vmax |

|---|---|---|

| NAT1 | Lower | Lower |

| NAT2 | Higher | Higher |

Glucuronidation Pathways and Their Mechanistic Implications

Glucuronidation of N-hydroxy arylamides is catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the hydroxylamino group, forming an N-O-glucuronide. While glucuronidation is often considered a detoxification pathway, the N-O-glucuronides of some N-hydroxy arylamides can be sufficiently reactive to bind to cellular macromolecules, including DNA. The stability and reactivity of these glucuronides can be influenced by the pH of the surrounding environment.

Formation of Reactive Electrophilic Metabolites from this compound

The O-esterification pathways described above lead to the formation of unstable esters that are precursors to highly reactive electrophilic metabolites.

Generation of Aryl Nitrenium Ions and Their Electrophilic Reactivity

The ultimate electrophilic species responsible for the covalent binding of arylamine metabolites to DNA is the aryl nitrenium ion. imrpress.com These ions are generated through the heterolytic cleavage of the N-O bond of the N-sulfonyloxy or N-acetoxy esters of this compound. imrpress.comnih.gov

Aryl nitrenium ions are highly electrophilic and can exist in either a singlet or a triplet state. wikipedia.org Most arylnitrenium ions have a singlet ground state. wikipedia.org These reactive intermediates can have lifetimes of microseconds or longer in aqueous environments. wikipedia.org The generation of aryl nitrenium ions can also be achieved through the loss of nitrogen from N-alkyl-N-arylaminodiazonium ions. rsc.org

The electrophilic reactivity of the aryl nitrenium ion leads to its interaction with nucleophilic sites on cellular macromolecules, most notably DNA. The primary target for adduction is the C8 position of guanine (B1146940) bases. nih.gov This covalent binding to DNA can lead to mutations and initiate the process of carcinogenesis. The formation of DNA adducts by N-hydroxy-2-acetylaminofluorene has been extensively studied in various systems, including primary rat hepatocyte cultures. nih.gov In these cultures, the major DNA adducts identified were N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). nih.gov

Formation of Reactive Sulfate (B86663) Esters and Acetoxy Derivatives

The formation of reactive sulfate and acetoxy esters is a key metabolic activation pathway for N-hydroxyarylamides. This process is catalyzed by cytosolic sulfotransferases and N,O-acyltransferases, respectively.

The enzymatic transfer of a sulfonate group (SO3-) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxylamino group of this compound results in the formation of a highly reactive sulfate ester. While direct studies on this compound sulfation are limited, the mechanism is well-established for the analogous compound, N-hydroxy-2-acetylaminofluorene (N-OH-AAF). nih.govnih.gov The resulting N-sulfate ester is unstable and can spontaneously break down to form a reactive nitrenium ion. nih.gov This electrophilic intermediate can then readily react with nucleophilic sites on DNA and RNA.

Similarly, the formation of acetoxy derivatives occurs through the action of N,O-acyltransferases. These enzymes catalyze the transfer of an acetyl group, leading to the formation of an N-acetoxyarylamine. This acetoxy derivative is also a reactive metabolite that can lead to the formation of adducts with biological macromolecules. nih.gov Studies on related compounds have shown that the nature of substituents on the aromatic rings can influence the rate of DNA adduct formation, with electronegative groups generally enhancing the process. nih.govnih.gov

In the case of this compound, studies on its DNA adducts in rat liver have revealed that the majority of the adducts are deacetylated. nih.gov This suggests that the formation of an acetoxy derivative, followed by deacetylation, is a significant pathway in its metabolic activation. The persistence of these adducts can vary, with some being rapidly repaired while others remain for extended periods. nih.gov

Table 1: Enzymes Involved in the Formation of Reactive Esters

| Enzyme Family | Specific Enzyme (Example) | Substrate | Product |

| Sulfotransferases (SULTs) | N-hydroxy-2-acetylaminofluorene sulfotransferase | This compound | N-sulfoxy-2-acetylaminophenanthrene |

| N,O-Acyltransferases | N-hydroxyarylamine O-acetyltransferase | This compound | N-acetoxy-2-acetylaminophenanthrene |

Potential Role of Free Radicals in this compound Decomposition

The decomposition of N-hydroxyarylamides can also proceed through pathways involving free radical intermediates. Peroxidative enzymes, such as those found in target tissues like the mammary gland, can activate these compounds. nih.gov

For the related carcinogen N-hydroxy-2-acetylaminofluorene, it has been demonstrated that its oxidation can lead to the formation of a nitroxyl (B88944) free radical. nih.govnih.gov This radical species is an obligatory intermediate in the oxidative activation of the carcinogen, which can then lead to the formation of other reactive species like 2-nitrosofluorene (B1207293) and N-acetoxy-2-acetylaminofluorene. nih.govnih.gov This process can be initiated by hydroperoxides. nih.gov

It is proposed that a similar free radical-mediated mechanism could be involved in the decomposition of this compound. The one-electron oxidation of the N-hydroxy group would yield a nitroxyl radical. This radical could then undergo further reactions, such as dismutation, to generate highly reactive electrophiles capable of damaging cellular components. Antioxidants have been shown to prevent this free radical activation route for related compounds. nih.gov

Table 2: Proposed Intermediates and Products in the Free Radical Decomposition of this compound

| Initial Reactant | Proposed Intermediate | Potential Reactive Products |

| This compound | Nitroxyl free radical | Nitrosophenanthrene, N-acetoxy-2-acetylaminophenanthrene |

Advanced Methodologies for Investigating N Hydroxy 2 Acetylaminophenanthrene and Its Metabolites

Analytical Chemistry Techniques for Metabolite and Adduct Characterization

The characterization of the metabolites and DNA adducts of N-Hydroxy-2-acetylaminophenanthrene relies on a suite of powerful analytical chemistry techniques. These methods provide the sensitivity and specificity needed to identify and quantify the various products formed during its metabolic activation and subsequent reaction with DNA.

High-Performance Liquid Chromatography (HPLC) in Metabolic Profiling

In a typical HPLC-based metabolic profiling study, a biological sample, such as liver microsomes or urine from an animal exposed to the parent compound, is processed to extract the metabolites. This extract is then injected into an HPLC system equipped with a reverse-phase column. A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly used to separate the metabolites based on their polarity. The retention time, the time it takes for a specific metabolite to pass through the column, is a key characteristic used for its identification. For instance, in the analysis of N-OH-AAF metabolites, HPLC analysis revealed the formation of the corresponding nitroso derivative as a major ether-extractable metabolite nih.gov. This approach allows for the separation of various hydroxylated, deacetylated, and conjugated metabolites, providing a comprehensive metabolic profile.

Mass Spectrometry (MS) and Tandem MS for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS) and operated in tandem mode (MS/MS), is an indispensable tool for the structural elucidation and quantification of this compound metabolites and their DNA adducts. This technique provides highly specific information based on the mass-to-charge ratio (m/z) of the ionized molecules and their fragmentation patterns.

When analyzing DNA adducts, the DNA is first isolated and enzymatically hydrolyzed to individual nucleosides. These are then separated by HPLC and introduced into the mass spectrometer. The mass spectrometer can identify the modified nucleosides by their specific molecular weights. Tandem MS is then used to fragment the parent ion of the adduct, and the resulting fragmentation pattern provides detailed structural information, allowing for the precise identification of the adduct and its site of attachment to the DNA base.

For this compound, studies have identified two predominant DNA adducts in rats: N-(deoxyadenosine-8-yl)-2-aminophenanthrene and 1-(deoxyguanosin-N2-yl)-2-aminophenanthrene nih.gov. At least four other minor adducts were also detected nih.gov. The structural confirmation of these adducts would have relied on comparing their mass spectra and fragmentation patterns with those of synthesized standards.

32P-Postlabeling Assay for DNA Adduct Detection and Mapping

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides nih.govnih.gov. This technique is particularly valuable for studying the genotoxicity of compounds like this compound, where the levels of DNA adducts may be very low.

The assay involves several key steps:

DNA Digestion: The DNA isolated from tissues of interest is enzymatically digested into its constituent deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The adducted nucleotides are often enriched from the normal, unmodified nucleotides.

³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP in a reaction catalyzed by T4 polynucleotide kinase.

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by measuring their radioactivity.

A study on the formation and removal of hepatic DNA adducts in rats treated with this compound utilized the ³²P-postlabeling assay. This study revealed the formation of two major and several minor adducts, with the majority being deacetylated nih.gov. The maximal DNA binding of this compound was observed approximately 24 hours after administration nih.gov. The persistence of these adducts was also monitored, with about 60% of the adducts measured at 24 hours still present after 9 days, indicating that while some DNA adducts are repaired, others can persist for extended periods nih.gov.

Table 1: DNA Adducts of this compound Identified by ³²P-Postlabeling

| Adduct Type | Adduct Identity |

| Major Adducts | N-(deoxyadenosine-8-yl)-2-aminophenanthrene |

| 1-(deoxyguanosin-N2-yl)-2-aminophenanthrene | |

| Minor Adducts | At least four unidentified minor adducts |

In Vitro Enzyme Kinetic Assays

Understanding the kinetics of the enzymes that metabolize this compound is crucial for assessing its carcinogenic potential. In vitro enzyme kinetic assays are used to determine key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), which provide insights into the efficiency and capacity of these enzymatic reactions.

Determination of Apparent Km and Vmax for Biotransforming Enzymes

The biotransformation of this compound involves several enzyme systems, primarily N-acetyltransferases (NATs) and sulfotransferases (SULTs). The apparent Km and Vmax values for these enzymes with this compound as a substrate are determined by incubating the compound with purified enzymes or tissue homogenates and measuring the rate of product formation at various substrate concentrations.

While specific kinetic data for this compound is scarce, studies on structurally related N-hydroxy-arylamines provide valuable comparative information. For example, a study on human N-acetyltransferases NAT1 and NAT2 investigated their affinity for N-hydroxy-2-aminofluorene (N-OH-AF) and N-hydroxy-4-aminobiphenyl (N-OH-ABP). The apparent Km values were determined using a range of substrate concentrations, and the results showed that human NAT2 has a significantly lower apparent Km, and therefore a higher affinity, for these N-hydroxy-arylamine carcinogens compared to NAT1 frontiersin.org.

Table 2: Apparent Km Values of Human NAT1 and NAT2 for N-Hydroxy-Arylamines

| Substrate | Enzyme | Apparent Km (µM) |

| N-hydroxy-2-aminofluorene | Human NAT1 | >2000 |

| Human NAT2 | 23.9 ± 5.6 | |

| N-hydroxy-4-aminobiphenyl | Human NAT1 | 1480 ± 260 |

| Human NAT2 | 10.9 ± 1.6 |

Data from a study on human recombinant NAT1 and NAT2 expressed in bacteria. frontiersin.org

For sulfotransferases, the kinetics can be more complex, often exhibiting substrate inhibition at high substrate concentrations nih.gov. The determination of apparent Km and Vmax for the sulfation of this compound would involve incubating the substrate with a source of SULTs and the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and then quantifying the sulfated product.

Inhibition and Activation Studies of Enzyme Activities

Investigating the inhibition and activation of enzymes that metabolize this compound provides insights into potential drug-drug interactions and the modulation of its carcinogenic activity. These studies typically involve measuring the enzyme's activity in the presence of various inhibitors or activators.

For instance, studies on the N-hydroxy-2-acetylaminofluorene (N-OH-AAF) sulfotransferase from rat liver have identified several inhibitors and activators. The activity of this enzyme was found to be strongly inhibited by divalent cations such as Zn²⁺, Co²⁺, Cu²⁺, and Ni²⁺, as well as by thiol-blocking reagents nih.gov. Conversely, Mg²⁺ at concentrations of 6 to 9 mM was shown to increase the enzyme activity by up to 30% nih.gov.

These findings suggest that similar metal ions and thiol-reactive compounds could modulate the sulfation and, consequently, the bioactivation of this compound. Further research is needed to specifically characterize the inhibitors and activators of the enzymes involved in the metabolism of this compound.

Chemical Synthesis and Purification Methods for this compound and its Derivatives

Synthesis of this compound

A plausible and commonly employed strategy for the synthesis of N-hydroxyarylamides involves the reduction of a nitroaromatic precursor followed by N-acetylation. This approach circumvents the direct and often uncontrolled oxidation of the parent arylamine.

Synthetic Pathway: From Nitrophenanthrene Precursor

A logical synthetic route would commence with a nitrophenanthrene derivative, which is first acetylated, then nitrated, and finally reduced to the desired N-hydroxy compound. For instance, the synthesis could start from p-anisidine, which undergoes acetylation, followed by nitration to yield 2-nitro-4-acetamino anisole. A subsequent reduction reaction would then produce the target N-hydroxy derivative google.com.

The key steps in this proposed synthesis would be:

Acetylation of an Aminophenanthrene: An appropriate aminophenanthrene could be acetylated using acetic anhydride (B1165640) or acetyl chloride to yield the corresponding 2-acetylaminophenanthrene. This step serves to protect the amino group during the subsequent nitration.

Nitration of 2-Acetylaminophenanthrene: The resulting acetylated compound would then be nitrated to introduce a nitro group at a suitable position on the phenanthrene (B1679779) ring. The conditions for this reaction would need to be carefully controlled to achieve the desired regioselectivity.

Selective Reduction of the Nitro Group: The final and most critical step is the selective reduction of the nitro group to a hydroxylamine (B1172632). A common method for this transformation is the use of zinc dust in the presence of ammonium (B1175870) chloride or acetic anhydride in a suitable solvent like dichloromethane (B109758) rsc.org. The reaction with zinc and acetic anhydride can lead to the formation of N,O-diacetylated N-arylhydroxylamines rsc.org.

The reaction conditions for these steps would need to be optimized for the specific phenanthrene substrate. Below is a table summarizing typical reagents and conditions for the key transformations based on analogous syntheses.

| Step | Reagent(s) | Solvent | Catalyst | Typical Conditions |

| Acetylation | Acetic anhydride or Acetyl chloride | Glacial acetic acid or inert solvent | None or mild acid/base | Room temperature to gentle heating |

| Nitration | Nitrating mixture (HNO₃/H₂SO₄) | Acetic acid or H₂SO₄ | - | Low temperature (e.g., 0-10 °C) |

| Reduction | Zinc dust, Hydrazine hydrate | Dichloromethane, Ethanol/Water | Ammonium chloride, Rhodium catalyst | Controlled temperature |

Synthesis of this compound Derivatives

The N-hydroxy functionality of this compound serves as a versatile handle for the synthesis of various derivatives, most notably N-alkoxy and N-acyloxy compounds.

N-Alkoxy Derivatives

N-alkoxy derivatives are typically prepared by the alkylation of the corresponding N-hydroxy compound. This can be achieved using a variety of alkylating agents in the presence of a base.

Reagents: Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) or dialkyl sulfates (e.g., dimethyl sulfate).

Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often used to deprotonate the hydroxylamine.

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are suitable for this reaction.

N-Acyloxy Derivatives

Acylation of the N-hydroxy group leads to the formation of N-acyloxy derivatives. This is generally accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base.

Reagents: Acetyl chloride or acetic anhydride are commonly used for acetylation.

Base: A tertiary amine base such as triethylamine (B128534) or pyridine (B92270) is often employed to neutralize the acid generated during the reaction.

| Derivative | Reagent(s) | Base | Solvent |

| N-Alkoxy | Alkyl halide (e.g., CH₃I), Dialkyl sulfate (B86663) | NaH, K₂CO₃ | DMF, Acetonitrile |

| N-Acyloxy | Acyl chloride (e.g., CH₃COCl), Acetic anhydride | Triethylamine, Pyridine | Dichloromethane, THF |

Purification Methods

The purification of this compound and its derivatives is crucial to remove starting materials, reagents, and byproducts. A combination of chromatographic and crystallization techniques is typically employed.

Chromatography

Column Chromatography: This is a standard method for the purification of organic compounds. A silica (B1680970) gel stationary phase is commonly used, with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, to elute the desired product nih.gov.

High-Performance Liquid Chromatography (HPLC): For achieving higher purity, reversed-phase HPLC can be utilized. This technique is particularly useful for the final purification of small quantities of the compound or for analytical purposes.

Crystallization

Crystallization is an effective method for obtaining highly pure solid compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature but will result in its precipitation upon cooling. The process can be influenced by factors such as pressure, which can affect solubility and nucleation mdpi.com. For complex mixtures, co-crystallization pathways may also be considered nih.gov.

Procedure: The crude product is dissolved in a minimal amount of a hot solvent or a solvent mixture. The solution is then allowed to cool slowly, leading to the formation of crystals. The crystals are subsequently collected by filtration, washed with a small amount of cold solvent, and dried.

The following table summarizes the common purification techniques.

| Technique | Stationary/Mobile Phase or Solvent | Principle |

| Column Chromatography | Silica gel; Hexane/Ethyl acetate gradient | Differential adsorption of components to the stationary phase. |

| HPLC | C18 column; Acetonitrile/Water gradient | Differential partitioning between the stationary and mobile phases. |

| Crystallization | Ethanol, Methanol, or solvent mixtures | Difference in solubility of the compound and impurities at different temperatures. |

Theoretical and Computational Approaches to N Hydroxy 2 Acetylaminophenanthrene Research

Quantum Chemical Studies of Reactivity and Electrophilic Intermediate Stability

Quantum chemical methods are instrumental in elucidating the intrinsic electronic properties of N-OH-AAPP and its reactive metabolites, which govern their chemical behavior and biological activity. A key focus of these studies is the stability of the electrophilic nitrenium ion, which is believed to be the ultimate carcinogenic species responsible for forming DNA adducts.

The stability of the nitrenium ion derived from an aromatic amine is correlated with its potential mutagenicity. nih.gov Computational approaches, such as those based on the nitrenium ion hypothesis, are used to calculate the stability of these transient species. nih.gov One such method involves calculating the relative energy (ΔΔE) of the nitrenium ion, which provides a quantitative measure of its stability. researchgate.net These calculations often employ semi-empirical quantum mechanical methods to determine the heat of formation of the optimized molecular structures. nih.govresearchgate.net

For a series of primary aromatic amines, a good correlation has been observed between the calculated ddE values and the results of Ames mutagenicity tests. nih.gov This suggests that such quantum chemical calculations can be a valuable tool in predicting the carcinogenic potential of compounds like N-OH-AAPP. The effect of substituents on the aromatic rings on the mutagenicity of aromatic amines can also be successfully explained by changes in nitrenium ion stability. researchgate.netnih.gov

Table 1: Key Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Description | Relevance to N-OH-AAPP |

| Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the highest energy orbital containing electrons. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the lowest energy orbital without electrons. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

| Nitrenium Ion Stability (ΔΔE) | The calculated relative energy of the nitrenium ion. | A more stable nitrenium ion is more likely to be formed and persist long enough to react with DNA. |

These quantum chemical studies provide a theoretical framework for understanding the structure-activity relationships of N-OH-AAPP and related compounds, offering insights that are complementary to experimental studies.

Molecular Docking and Dynamics Simulations of Enzyme-Substrate/Cofactor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between small molecules, like N-OH-AAPP, and biological macromolecules, such as the enzymes responsible for its metabolic activation. These methods provide detailed insights into the binding mechanisms and conformational dynamics of these systems at an atomic level.

Sulfotransferases (SULTs) are a key family of phase II metabolizing enzymes that can activate N-OH-AAPP by catalyzing the formation of a reactive sulfonyloxy ester. mdpi.com MD simulations have been employed to investigate the binding of substrates to SULTs and the associated conformational changes in the enzyme. nih.govmdpi.com These simulations can reveal how the binding of the cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), can induce structural shifts in the enzyme that facilitate the accommodation of the substrate. nih.gov

The flexibility of the enzyme's active site and specific loops, such as the substrate-binding loop, can be crucial for substrate recognition and binding. mdpi.comresearchgate.net MD simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and individual residues to quantify this flexibility. mdpi.comresearchgate.net For instance, studies on SULT1A1 have shown that this enzyme exhibits a relatively rigid structure, which may influence its broad substrate specificity for small phenolic compounds. mdpi.comresearchgate.net

Molecular docking can be used to predict the preferred binding orientation of N-OH-AAPP within the active site of enzymes like SULTs. By combining docking with MD simulations, researchers can generate an ensemble of protein conformations to better represent the dynamic nature of the enzyme and improve the accuracy of the docking results. nih.gov The analysis of these simulations can identify key amino acid residues that are critical for substrate binding and catalysis through the formation of hydrogen bonds and hydrophobic interactions. mdpi.com

Table 2: Parameters from Molecular Dynamics Simulations for Studying Enzyme-Substrate Interactions

| Parameter | Description | Insight Gained for N-OH-AAPP Interactions |

| Binding Energy | The free energy change upon binding of the substrate to the enzyme. | A more negative value indicates a more favorable binding interaction. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the simulation and conformational changes in the enzyme or ligand. |

| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of individual atoms or residues from their average position. | Highlights flexible regions of the enzyme, such as loops involved in substrate binding. |

| Hydrogen Bond Analysis | The identification and monitoring of hydrogen bonds between the enzyme and substrate. | Reveals key interactions that stabilize the enzyme-substrate complex. |

These computational approaches are invaluable for understanding the molecular basis of N-OH-AAPP's metabolic activation and can guide the development of inhibitors or modulators of these processes.

In Silico Prediction of Metabolic Pathways and Macromolecular Adduction Tendencies

In silico tools and methodologies are increasingly used to predict the metabolic fate of xenobiotics, including the formation of reactive metabolites and their potential to form adducts with macromolecules like DNA. nih.gov These predictive models are often built upon knowledge-based expert systems that contain information about known metabolic reactions. nih.govresearchgate.net

For aromatic amines, a primary concern is their biotransformation to reactive species that can bind to DNA, initiating the process of carcinogenesis. nih.gov In silico approaches can be used to construct predicted metabolite networks by iteratively applying rules for metabolic reactions based on the chemical structure of the parent compound. nih.govresearchgate.net To refine these networks, methods for predicting the sites of metabolism (SOM) on the molecule can be employed to identify the most likely atoms to undergo enzymatic modification. nih.govresearchgate.net

The ultimate goal of these predictions is to identify metabolites with a high probability of being reactive with DNA. nih.gov For example, the formation of a sulfonyloxy ester from N-OH-AAPP would be predicted as a pathway leading to a highly reactive electrophile. The tendency of this and other metabolites to form DNA adducts can be assessed based on their chemical properties and the predicted reactivity of different atomic sites. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the carcinogenicity of aromatic amines based on their physicochemical parameters. nih.gov These models can help to classify compounds as carcinogenic or non-carcinogenic and can provide insights into the structural features that contribute to their toxicity. nih.gov

Table 3: In Silico Approaches for Metabolic and Adduction Prediction

| Approach | Description | Application to N-OH-AAPP |

| Knowledge-Based Expert Systems | Rule-based systems that predict metabolic transformations based on a database of known reactions. | Predicts the likely metabolic pathways of N-OH-AAPP, including N-hydroxylation, O-acetylation, and O-sulfonation. |

| Site of Metabolism (SOM) Prediction | Algorithms that identify the atoms in a molecule most likely to be metabolized by enzymes like cytochrome P450s. | Pinpoints the specific positions on the phenanthrene (B1679779) ring or the acetylamino group that are susceptible to metabolic modification. |

| DNA Reactivity Prediction | Methods that assess the likelihood of a metabolite to react with DNA based on its electronic structure and chemical properties. | Identifies which metabolites of N-OH-AAPP are likely to be genotoxic and form DNA adducts. |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate the chemical structure of a compound to its biological activity. | Predicts the carcinogenic potential of N-OH-AAPP based on its molecular descriptors. |

These in silico approaches provide a valuable framework for prioritizing compounds for further experimental testing and for gaining a deeper understanding of the mechanisms of chemical carcinogenesis.

Future Directions in N Hydroxy 2 Acetylaminophenanthrene Academic Research

Elucidation of Novel or Minor Metabolic Pathways and Unidentified Reactive Species

While major metabolic activation pathways of arylamines, such as N-hydroxylation and subsequent O-esterification (e.g., O-acetylation or O-sulfonation), are well-documented, the complete metabolic fate of N-Hydroxy-2-acetylaminophenanthrene remains to be fully mapped. Studies on rats treated with this compound have revealed the formation of two major and several minor DNA adducts, many of which are deacetylated. oup.com This suggests the existence of competing or sequential metabolic pathways that influence the generation of ultimate carcinogens.

Future research must focus on:

Identification of Minor Metabolites: Comprehensive metabolomic profiling is required to identify all metabolites, including those formed in minor pathways. Pathways such as ring oxidation, which can be detoxifying or lead to different reactive species, need to be thoroughly investigated.

Characterizing Competing Pathways: The balance between activation pathways, like O-acetylation via N-acetyltransferases (NATs), and detoxification pathways is critical. nih.gov For related compounds, the formation of highly reactive esters like 2-acetylaminofluorene-N-sulfate has been shown to be a critical activation step in vivo. nih.gov Understanding the enzymes and cofactors that regulate this balance for this compound is a key objective.

Discovery of Unidentified Reactive Species: Research has primarily focused on reactive species that form stable DNA adducts. However, other transient reactive species may be formed that interact with other cellular nucleophiles, such as proteins and RNA. For instance, studies on N-hydroxy-2-acetylaminofluorene have explored its interaction with methionine, forming methylthio derivatives, indicating reactions with amino acids. nih.gov Investigating similar reactions for this compound could reveal novel mechanisms of toxicity beyond DNA damage.

Development of Integrated Multi-Omics Approaches in Arylamine Metabolomics and Adductomics Research

To capture the complexity of this compound's biological effects, research must move beyond single-endpoint analyses and adopt integrated "multi-omics" strategies. omu.edu.trnih.govmdpi.comdtu.dk These approaches combine different high-throughput techniques to create a more holistic view of the cellular response to chemical exposure.

A proposed integrated framework would include:

Metabolomics: To comprehensively identify all metabolic products of the parent compound, providing a complete map of activation and detoxification pathways. nih.govnih.gov

Adductomics: A specialized application of proteomics and genomics, using advanced mass spectrometry to identify the full spectrum of both DNA and protein adducts formed within the cell.

Transcriptomics and Proteomics: To analyze changes in gene and protein expression following exposure. This can reveal which cellular signaling pathways, stress responses, and repair mechanisms are activated or suppressed by the compound and its adducts.

Genomics: To correlate metabolic profiles and adduct patterns with the genetic background of the individual or cell line.

By integrating these datasets, researchers can move from simple correlation to understanding the causal chain of events from exposure to adverse outcome. mdpi.comnih.gov

| Research Area | Key Objectives | Anticipated Outcomes |

| Metabolomics | Identify all metabolites of this compound. | Complete map of activation and detoxification pathways. |

| Adductomics | Characterize the full spectrum of DNA and protein adducts. | Identification of biomarkers of exposure and effect. |

| Transcriptomics | Quantify changes in gene expression post-exposure. | Understanding of perturbed cellular pathways (e.g., stress response, DNA repair). |

| Proteomics | Quantify changes in protein expression and post-translational modifications. | Insight into functional cellular changes and enzyme activity. |

Exploring Genetic and Epigenetic Determinants of Metabolic Susceptibility to Arylamine Carcinogens

Individual susceptibility to chemical carcinogens is highly variable and is significantly influenced by genetic makeup. nih.gov For arylamines, polymorphisms in metabolic genes, particularly N-acetyltransferases (NATs), are known to be critical determinants of risk. nih.govresearchgate.netbohrium.com

Future research in this area should focus on:

Functional Genomics of NATs: The human population exhibits polymorphisms in the NAT2 gene, leading to "slow" and "rapid" acetylator phenotypes. nih.gov These polymorphisms can influence both the deactivation of parent arylamines and the activation of N-hydroxy metabolites via O-acetylation. The precise role of NAT1 and NAT2 genotypes in the specific metabolism of this compound needs to be functionally characterized to understand how they modulate individual cancer risk.

Other Metabolic Gene Polymorphisms: Beyond NATs, genetic variations in other enzyme families, such as Cytochrome P450s (CYPs), sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs), likely contribute to inter-individual differences in metabolism and susceptibility. A systematic investigation of these genes is warranted.

Epigenetic Modifications: Exposure to chemical carcinogens can induce epigenetic changes, such as alterations in DNA methylation and histone modifications, which can alter gene expression without changing the DNA sequence. nih.gov Future studies should explore whether this compound or its metabolites can induce heritable epigenetic changes that contribute to carcinogenesis. This represents a novel and important area of investigation into the non-genotoxic mechanisms of arylamine carcinogenicity.

Refinement of Predictive In Vitro and Computational Models for Mechanistic Toxicology

To accelerate research and reduce reliance on animal testing, there is a pressing need for more sophisticated and predictive in vitro and in silico models. nih.govazolifesciences.comthebts.org

Key development areas include:

Advanced In Vitro Systems: Traditional 2D cell cultures often lack the metabolic competence and complex architecture of real tissues. nih.gov Future work should utilize more physiologically relevant models, such as 3D organoids, microphysiological systems ("organs-on-a-chip"), and co-culture systems that incorporate different cell types to better mimic the in vivo environment. nih.gov These models can provide more accurate data on metabolism, adduct formation, and cellular responses.

Computational Toxicology: In silico methods are powerful tools for predicting toxicity and understanding mechanisms. nih.govnih.gov Future efforts should focus on developing:

Quantitative Structure-Activity Relationship (QSAR) models: To predict the metabolic fate and genotoxic potential of this compound and related compounds based on their chemical structure. azolifesciences.com

Molecular Docking and Simulation: To model the interaction of the compound and its metabolites with the active sites of metabolic enzymes and with DNA. This can provide insights into why certain metabolites are formed and why specific adducts are generated. nih.gov

Systems Biology Modeling: To integrate experimental data from multi-omics studies into computational models of cellular pathways. These models, often framed within an Adverse Outcome Pathway (AOP) framework, can simulate the entire process from initial chemical interaction to the development of cancer, providing a powerful tool for risk assessment. zhuhlab.com

Q & A

Q. What experimental models are appropriate for initial toxicity screening of N-Hydroxy-2-acetylaminophenanthrene?

- Methodological Answer : Begin with in vitro mutagenicity assays such as the DNA damage test in human fibroblasts (10 µM/5H exposure, ). For acute toxicity, use rodent intraperitoneal injection models (e.g., rat LD₅₀: 40 mg/kg, ). Include a negative control group and standardized endpoints (mortality, organ histopathology). Validate results against databases like NTP or IARC guidelines .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Employ hydroxylamine acetylation protocols under inert atmospheres to prevent oxidation. Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity through HPLC-UV (λmax ~255 nm, as in analogous acetamide derivatives ). Characterize the product using FTIR (amide C=O stretch ~1650 cm⁻¹) and NMR (phenanthrene proton signals at δ 7.2–8.5 ppm) .

Q. What analytical techniques detect thermal decomposition products of this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with GC-MS to identify NOₓ emissions (e.g., NO, NO₂) during pyrolysis . Calibrate instruments with NIST-certified reference standards . Quantify residual toxicity using Ames tests for mutagenic byproducts .

Advanced Research Questions

Q. How can contradictions between in vitro mutagenicity and in vivo carcinogenicity data be resolved?

- Methodological Answer : Conduct species-specific metabolic profiling (e.g., rat vs. human liver microsomes) to identify activation pathways. Compare results to the human fibroblast mutagenicity data (10 µM ) and rodent carcinogenicity models (30 mg/kg/4 weeks, ). Use computational tools (e.g., QSAR) to predict metabolite reactivity and reconcile interspecies differences .

Q. What advanced spectroscopic methods confirm metabolic intermediates of this compound in biological systems?

- Methodological Answer : Apply high-resolution LC-MS/MS with collision-induced dissociation (CID) to characterize hydroxylated metabolites. Cross-reference with crystallographic data from analogous compounds (e.g., monoclinic crystal structures in phenanthrene derivatives ). Use isotopic labeling (¹⁴C-acetyl groups) to track metabolic pathways .

Q. How should researchers optimize dose-ranging studies for chronic carcinogenicity assessments?

- Methodological Answer : Use a stepwise protocol :

- Start with subacute doses (e.g., 10–30 mg/kg in rats ).

- Monitor biomarkers (e.g., 8-OHdG for DNA oxidation).

- Adjust dosing intervals based on pharmacokinetic half-life (estimated via HPLC plasma profiling).

- Include recovery phases to assess reversibility of lesions .

Q. What strategies mitigate NOₓ generation during thermal degradation of this compound?

- Methodological Answer : Test stabilizers like antioxidants (e.g., BHA ) in formulation matrices. Analyze degradation kinetics using accelerated stability studies (40°C/75% RH for 6 months) and monitor NOₓ via chemiluminescence detectors . Compare with EPA-approved emission control protocols .

Q. How do structural modifications influence the mutagenic potency of this compound derivatives?

- Methodological Answer : Synthesize analogs (e.g., nitro or methoxy substitutions) and evaluate mutagenicity in TA98 Salmonella strains. Correlate electronic effects (Hammett σ values) with bioactivity trends. Use X-ray crystallography (as in ) to map steric hindrance effects on DNA adduct formation.

Q. What in silico approaches predict the environmental persistence of this compound?

- Methodological Answer : Apply EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors. Validate with experimental soil microcosm studies (OECD 307 guidelines). Cross-reference with EPA’s HPVIS database for analogous compounds .

Q. How can researchers validate the specificity of antibodies for detecting this compound-DNA adducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.